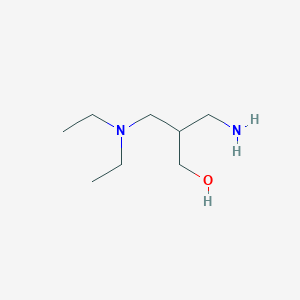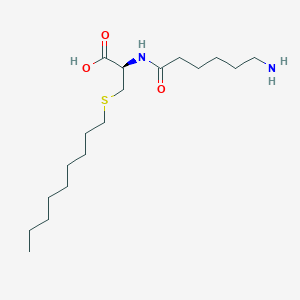
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine: is a synthetic compound that combines the structural features of amino acids and fatty acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and fatty acid moieties in its structure allows it to interact with a wide range of biological molecules and systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-S-nonyl-L-cysteine typically involves the following steps:
Protection of Functional Groups: The amino and thiol groups of L-cysteine are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.
Acylation: The protected L-cysteine is then acylated with 6-aminohexanoic acid to form N-(6-aminohexanoyl)-L-cysteine.
Deprotection: The protecting groups are removed to yield N-(6-aminohexanoyl)-L-cysteine.
Alkylation: The thiol group of N-(6-aminohexanoyl)-L-cysteine is alkylated with nonyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of alkylated or acylated derivatives.
Acylation: Formation of amides.
科学研究应用
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving protein modification and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-(6-Aminohexanoyl)-S-nonyl-L-cysteine involves its interaction with biological molecules through its amino and thiol groups. These functional groups can form covalent bonds with target proteins, leading to inhibition or modification of their activity. The compound can also interact with cell membranes due to its nonyl group, affecting membrane fluidity and function.
相似化合物的比较
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine can be compared with other similar compounds, such as:
N-(6-Aminohexanoyl)-6-aminohexanoic acid: This compound lacks the nonyl group, making it less hydrophobic and less likely to interact with cell membranes.
N-(6-Aminohexanoyl)-S-methyl-L-cysteine: This compound has a shorter alkyl chain, which may affect its interaction with biological molecules and membranes.
N-(6-Aminohexanoyl)-S-ethyl-L-cysteine: Similar to the nonyl derivative but with a shorter alkyl chain, affecting its hydrophobicity and biological activity.
The uniqueness of this compound lies in its combination of amino, thiol, and long alkyl chain moieties, which allows it to interact with a wide range of biological targets and systems.
属性
CAS 编号 |
189070-79-9 |
|---|---|
分子式 |
C18H36N2O3S |
分子量 |
360.6 g/mol |
IUPAC 名称 |
(2R)-2-(6-aminohexanoylamino)-3-nonylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H36N2O3S/c1-2-3-4-5-6-7-11-14-24-15-16(18(22)23)20-17(21)12-9-8-10-13-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 |
InChI 键 |
ANCFDEAJOFEREV-INIZCTEOSA-N |
手性 SMILES |
CCCCCCCCCSC[C@@H](C(=O)O)NC(=O)CCCCCN |
规范 SMILES |
CCCCCCCCCSCC(C(=O)O)NC(=O)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



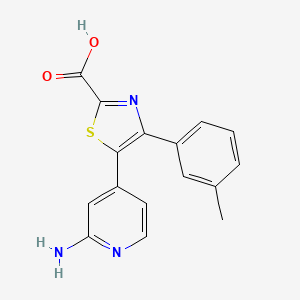
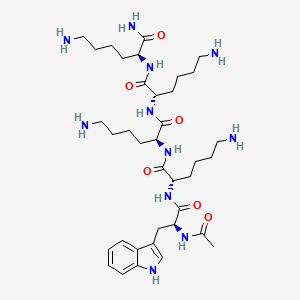
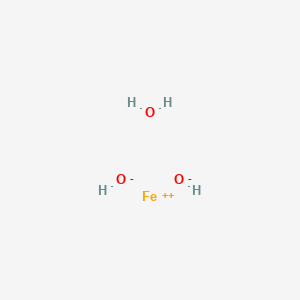
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)
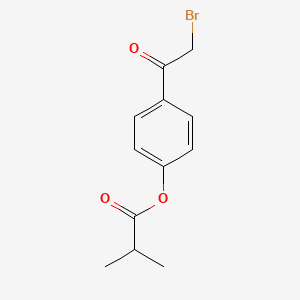

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
